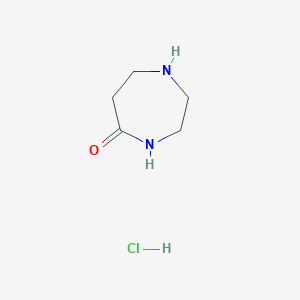

1,4-Diazepan-5-one hydrochloride

CAS No.: 208245-76-5

Cat. No.: VC2396985

Molecular Formula: C5H11ClN2O

Molecular Weight: 150.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 208245-76-5 |

|---|---|

| Molecular Formula | C5H11ClN2O |

| Molecular Weight | 150.61 g/mol |

| IUPAC Name | 1,4-diazepan-5-one;hydrochloride |

| Standard InChI | InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H |

| Standard InChI Key | WOSZTROLFNNEIW-UHFFFAOYSA-N |

| SMILES | C1CNCCNC1=O.Cl |

| Canonical SMILES | C1CNCCNC1=O.Cl |

Introduction

Chemical Structure and Properties

Molecular Identification and Characteristics

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride represents a significant chemical entity in the field of medicinal chemistry. The compound is identified by CAS number 1998216-54-8 and possesses a molecular formula of C12H16ClFN2O with a molecular weight of 258.72 g/mol. Its IUPAC name is 4-[(4-fluorophenyl)methyl]-1,4-diazepan-5-one;hydrochloride, with the InChI key YACBYWKHJBMYEO-UHFFFAOYSA-N providing a unique identifier for database cross-referencing. The canonical SMILES notation C1CNCCN(C1=O)CC2=CC=C(C=C2)F.Cl offers a linear representation of its structural connectivity.

The compound features a seven-membered diazepane ring with a ketone functionality at position 5, while the 4-position is substituted with a 4-fluorobenzyl group. The hydrochloride salt formation enhances its stability and solubility characteristics for experimental applications. This structural arrangement contributes to its potential pharmaceutical relevance, particularly in neurological and oncological research contexts. The fluorine substituent on the benzyl group plays a crucial role in enhancing lipophilicity and potentially improving binding interactions with biological targets.

Structural Significance

The structural configuration of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride confers specific chemical and biological properties that influence its potential applications. The diazepane core provides a flexible scaffold with favorable pharmacophoric properties, while the strategic fluorine substitution on the benzyl group enhances lipophilicity and metabolic stability. This fluorine atom contributes to the compound's biological activity through potential hydrogen bonding and lipophilic interactions with target proteins.

The nitrogen atoms within the diazepane ring offer hydrogen bond acceptor sites, while the carbonyl group at position 5 provides additional hydrogen bond acceptor capabilities. These structural features collectively establish a pharmacophore pattern that may facilitate specific molecular recognition at biological targets. The hydrochloride salt formation contributes to improved water solubility compared to the free base, which is particularly advantageous for experimental applications requiring aqueous dissolution.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride typically involves a multi-step approach utilizing appropriate precursors and reaction conditions. The primary synthetic pathway includes the reaction of 4-fluorobenzylamine with a suitable diazepane precursor under controlled conditions. This reaction sequence allows for the selective formation of the target compound with appropriate stereochemical and regiochemical control.

Biological Activity and Research Applications

Anticancer Properties

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride has demonstrated notable anticancer activity in various in vitro studies. Research findings indicate significant antiproliferative effects against several cancer cell lines, with particularly promising results observed in breast cancer models. The compound exhibits cytotoxicity at micromolar concentrations, suggesting potential therapeutic applications in oncology.

Comparative studies have evaluated the efficacy of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one against established cancer treatments, revealing favorable potency profiles in certain cellular contexts. The following table summarizes key findings regarding the compound's activity against breast cancer cells:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one | MCF-7 (Breast Cancer) | 18 |

| Olaparib (Control) | MCF-7 | 57.3 |

These data demonstrate that 4-(4-Fluorobenzyl)-1,4-diazepan-5-one exhibits a lower IC50 value compared to Olaparib, a clinically approved PARP inhibitor, suggesting potentially superior efficacy against MCF-7 breast cancer cells. This enhanced potency may be attributed to the compound's unique structural features that facilitate target binding and biological activity.

Enzymatic Inhibition

The inhibitory activity appears to involve specific molecular interactions between the compound and enzymatic binding sites, with the fluorobenzyl group potentially enhancing binding affinity through hydrophobic and electronic effects. The diazepane ring structure provides a scaffold that positions functional groups optimally for target engagement. These enzymatic interactions suggest potential applications beyond oncology, including potential utility in addressing conditions associated with aberrant phospholipase activity.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride involves specific interactions with molecular targets such as enzymes or receptors. The fluorobenzyl group enhances binding affinity through favorable electronic and steric effects, while the diazepane ring provides structural stability and appropriate spatial arrangement of functional groups. This structural configuration enables effective engagement with biological targets, leading to downstream effects on cellular processes.

The compound may modulate biochemical pathways by inhibiting or activating target proteins, resulting in various biological effects including antiproliferative activity against cancer cells. The precise molecular targets and signaling pathways affected by the compound remain subjects of ongoing investigation, with current evidence suggesting potential interference with cell cycle regulation or apoptotic pathways. Recent studies have observed enhanced apoptosis markers and inhibited cell proliferation in breast cancer cells following treatment with 4-(4-Fluorobenzyl)-1,4-diazepan-5-one, supporting its potential as an anticancer agent.

Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride serves as a valuable lead compound for developing novel therapeutic agents. Its diazepane scaffold provides a versatile platform for structural modifications aimed at enhancing potency, selectivity, or pharmacokinetic properties. The compound's demonstrated biological activities, particularly in cancer research, position it as a promising starting point for drug discovery programs targeting various diseases.

Structure-activity relationship studies utilizing this compound have highlighted the importance of specific structural features for biological activity. These investigations emphasize how strategic modifications to the core structure can enhance efficacy while potentially reducing toxicity profiles. Such research contributes to the development of safer and more effective therapeutic agents based on the diazepane scaffold. The compound's biological profile suggests potential applications in developing treatments for neurological disorders, cancer, and other conditions requiring targeted intervention at specific molecular pathways.

Biochemical Research

As a biochemical probe, 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride facilitates investigation of various biological interactions and molecular mechanisms. Its selective binding properties enable researchers to study specific cellular pathways and protein functions relevant to disease processes. The compound's defined structure and documented biological activities make it useful for elucidating mechanistic aspects of cellular processes affected by diazepane derivatives.

Research methodologies employing this compound include receptor binding assays, enzyme inhibition studies, and cellular functional assays to characterize its biological effects and target interactions. Radioligand displacement assays have been utilized to assess binding affinities for various receptor subtypes, providing insights into potential therapeutic applications. Additionally, flow cytometry and Western blotting techniques have been employed to evaluate effects on apoptosis markers and protein expression in cancer cell models. These diverse experimental approaches highlight the compound's utility as a research tool in biochemical and pharmacological investigations.

Industrial Applications

Beyond its research applications in biology and medicine, 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride serves as a building block for synthesizing more complex molecules in pharmaceutical development and specialty chemical production. Its defined structure and functional groups provide opportunities for further derivatization and incorporation into larger molecular scaffolds with enhanced properties or specific functional characteristics.

The compound's industrial relevance extends to its potential role in developing materials with unique properties for various technological applications. The synthetic methodologies developed for its production contribute to broader advances in chemical manufacturing processes, particularly for heterocyclic compounds containing nitrogen functionality. These industrial applications highlight the compound's significance beyond fundamental research contexts, demonstrating its practical utility in commercial chemical production and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume